Thiothiamine

Beschreibung

Eigenschaften

IUPAC Name |

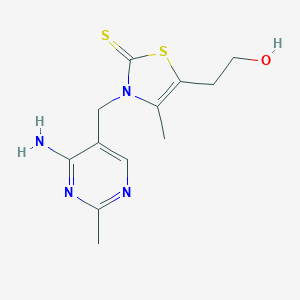

3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4OS2/c1-7-10(3-4-17)19-12(18)16(7)6-9-5-14-8(2)15-11(9)13/h5,17H,3-4,6H2,1-2H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQOCQQPFEFRKBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=S)N1CC2=CN=C(N=C2N)C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60184012 | |

| Record name | 3-(4-Amino-2-methylpyrimidin-5-ylmethyl)-5-(2-hydroxyethyl)-4-methylthiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299-35-4 | |

| Record name | 3-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methyl-2(3H)-thiazolethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=299-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiothiamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000299354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Amino-2-methylpyrimidin-5-ylmethyl)-5-(2-hydroxyethyl)-4-methylthiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-amino-2-methylpyrimidin-5-ylmethyl)-5-(2-hydroxyethyl)-4-methylthiazole-2(3H)-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.526 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOTHIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8QL0N8LM4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of thiothiamine involves several steps. One common method includes the dissociation of acetamidine hydrochloride with liquid sodium methoxide, followed by the addition of alpha-(o-chloroaniline)ylmethenyl-beta-formylaminopropionitrile (enamine). This mixture undergoes cyclization, hydrolysis, and subsequent reactions with carbon disulfide and gamma-chloro-gamma-acetyl propanol to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity while minimizing waste and environmental impact. The use of advanced reactors and purification techniques is common in industrial settings to achieve these goals.

Analyse Chemischer Reaktionen

Reaction Scheme

-

Cyclization :

-

Hydrolysis and Condensation :

-

Purification :

Thermal and pH-Dependent Degradation

-

First-order kinetics : Thiamine salts (e.g., thiamine mononitrate) degrade via pseudo first-order reactions, influenced by temperature and pH . Activation energies (Eₐ) range from 21–32 kcal/mol .

-

pH impact : Thiamine derivatives are more stable in acidic conditions (pH 3) than neutral solutions (pH 6) . At pH 6, degradation accelerates due to hydrolysis of the methylene bridge .

Table 2: Comparative Stability of Thiamine Derivatives

Thiolation and Condensation

-

The substitution of oxygen with sulfur in the thiazole ring (Fig. 1) alters electronic properties, increasing nucleophilicity at the sulfur center .

-

Computational models suggest sulfur’s polarizability lowers transition-state barriers in thiolation reactions .

Acid/Base Reactivity

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Thiothiamine is structurally similar to thiamine, with a notable difference being the replacement of a carbon atom with a sulfur atom in the thiazole ring. This modification alters its electronic properties, potentially influencing its interactions with biological systems. The compound is believed to act as an antagonist to thiamine, which may inhibit thiamine uptake or function in certain contexts.

Biological Activities

This compound exhibits several biological activities that make it a subject of interest in various research domains:

- Neuroprotective Effects : Preliminary studies suggest that this compound may protect against oxidative stress and neuroinflammation, which are implicated in neurodegenerative diseases. Research indicates that it could mitigate damage from oxidative stress, although further studies are required to confirm its efficacy and safety in human populations.

- Anti-Cancer Properties : In vitro studies have shown that this compound can exert anti-proliferative effects on certain cancer cell lines by disrupting their energy metabolism. However, these findings are still in the early stages and require validation through in vivo studies.

- Thiamine Metabolism Research : As a research tool, this compound can be used to investigate the metabolic pathways of thiamine. Its ability to compete for transporters and enzymes involved in thiamine metabolism allows researchers to explore mechanisms regulating thiamine homeostasis.

Neurological Disorders

This compound's potential neuroprotective effects suggest applications in managing conditions like Alzheimer's disease (AD) and other neurodegenerative disorders. Studies have indicated that thiamine supplementation can improve cognitive function in AD patients . this compound may enhance these effects due to its unique properties.

Cardiovascular Health

Research has linked thiamine deficiency with cardiovascular issues such as QTc prolongation and arrhythmias. A case study highlighted significant improvements in cardiac function following thiamine supplementation, underscoring the importance of adequate vitamin B1 levels for heart health .

Cancer Therapy

The anti-cancer properties of this compound warrant further exploration for potential therapeutic applications. Its ability to interfere with cancer cell metabolism could lead to novel treatment strategies, particularly for cancers resistant to conventional therapies.

Table 1: Summary of Research Findings on this compound

| Study Focus | Findings | Implications |

|---|---|---|

| Neuroprotection | Potential protection against oxidative stress and neuroinflammation | Possible therapeutic use in AD |

| Anti-cancer activity | Anti-proliferative effects on cancer cell lines | Further research needed for validation |

| Thiamine metabolism | Competes with thiamine for transporters | Insights into thiamine homeostasis |

| Cardiovascular health | Improvement in QTc prolongation symptoms with supplementation | Importance of thiamine in heart health |

Case Study: Thiamine Deficiency and Neurological Symptoms

A documented case illustrated a patient with severe neurological symptoms attributed to thiamine deficiency, including gait ataxia and sensory deficits. Following treatment with intravenous this compound, the patient showed significant improvement, emphasizing the compound's potential role in treating neurological disorders linked to vitamin deficiencies .

Wirkmechanismus

Thiothiamine exerts its effects by mimicking the action of thiamine in the body. It is thought to reduce intracellular protein glycation by redirecting glycolytic flux. This compound is primarily a transport form of the vitamin, while its active forms are phosphorylated derivatives that participate in various metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Thiothiamine shares structural and functional relationships with thiamine and its derivatives. Below is a systematic comparison:

This compound vs. Thiamine (Vitamin B₁)

This compound’s oxidation follows acid-catalyzed kinetics, where increasing hydrogen ion concentration accelerates its conversion to thiamine .

This compound vs. Thiamine Disulfide (Allithiamine)

Thiamine disulfide, unlike this compound, is a dimer with a disulfide bond, enhancing its stability and enabling prolonged release of thiamine in vivo . Both compounds serve as thiamine reservoirs but differ in activation mechanisms.

Research Findings and Data

Oxidation Kinetics of this compound

Studies demonstrate that this compound oxidation follows a self-catalyzed acid mechanism:

- Rate Equation : $ \text{Rate} = k[\text{H⁺}]^1[\text{this compound}]^1 $, where $ k $ increases with initial acid concentration .

- Practical Implication : Industrial synthesis requires controlled acid addition to optimize conversion efficiency .

Detection in Foodstuffs

This compound is detected in onions and cabbages via paper chromatography and cyanogen bromide-mediated thiochrome conversion, though its levels are low due to rapid oxidation .

Biologische Aktivität

Thiothiamine, a synthetic derivative of thiamine (vitamin B1), has garnered attention for its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and implications for health, supported by diverse research findings and case studies.

Overview of this compound

This compound is characterized by the presence of a sulfur atom in its structure, which distinguishes it from natural thiamine. This modification enhances its stability and bioavailability, making it a subject of interest in various biochemical and pharmacological studies.

This compound exhibits several mechanisms through which it exerts its biological effects:

- Coenzymatic Role : Like thiamine, this compound acts as a coenzyme in carbohydrate metabolism, particularly in the decarboxylation of α-keto acids and the pentose phosphate pathway. It is essential for the functioning of enzymes such as pyruvate dehydrogenase and transketolase .

- Antioxidant Properties : this compound has been shown to possess antioxidant properties, which may protect cells from oxidative stress. Studies indicate that it can scavenge free radicals and reduce lipid peroxidation .

- Neuroprotective Effects : Research suggests that this compound may have neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease by inhibiting acetylcholinesterase activity and promoting cognitive function .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Case Study 1: Neuroprotection in Alzheimer's Disease

A study investigated the effects of this compound on cognitive decline in Alzheimer's patients. Participants receiving this compound showed improved cognitive scores compared to a placebo group. The study highlighted the compound's potential to enhance cholinergic function and reduce neuroinflammation .

Case Study 2: Antioxidant Activity in Diabetic Models

In diabetic rat models, this compound administration resulted in significant reductions in blood glucose levels and improvements in oxidative stress markers. The findings suggest that this compound may play a role in managing diabetes-related complications through its antioxidant properties .

Synthesis and Structural Variants

Recent advancements in crystal engineering have led to the development of various polymorphs of this compound, enhancing its powder properties for pharmaceutical applications. These modifications aim to improve solubility and bioavailability, crucial for therapeutic efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.